methyl N-{4-[2-(4-chlorophenyl)ethenesulfonamido]phenyl}-N-methylcarbamate
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Overview
Description
This compound is a research chemical and is not intended for human or veterinary use1. It has a molecular formula of C17H17ClN2O4S and a molecular weight of 380.841.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, similar compounds are often synthesized using various organic chemistry techniques, including carbamate formation and sulfonamide coupling23.Molecular Structure Analysis
The molecular structure of this compound includes a carbamate group, a sulfonamide group, and a chlorophenyl group1. Unfortunately, I couldn’t find a specific 3D structure or 2D diagram for this compound.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound. However, similar compounds often undergo reactions typical of carbamates, sulfonamides, and chloroaromatics23.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented1. However, similar compounds often have moderate solubility in organic solvents and low solubility in water4.
Scientific Research Applications
Carbamate Insecticides
Carbamate insecticides, including methyl N-{4-[2-(4-chlorophenyl)ethenesulfonamido]phenyl}-N-methylcarbamate, have been evaluated for their toxicity to various insect species. The structure-to-biological activity relationships have been studied, revealing that the substitution of chlorine atoms for methyl groups typically results in decreased biological activity. This research aids in understanding how structural modifications can influence the efficacy of carbamate insecticides (Metcalf, Fuertes-Polo, & Fukuto, 1963).
Chromatographic Applications
Cellulose triphenylcarbamate derivatives have been explored for their chiral recognition abilities in high-performance liquid chromatography (HPLC). The research highlights how the substituents' inductive effects, particularly at the 3- or 4-position, significantly impact optical resolution ability. This demonstrates the compound's utility in analytical chemistry for separating enantiomers (Okamoto, Kawashima, & Hatada, 1986).
Synthetic Methodologies
Innovative methods for synthesizing methyl N-phenylcarbamate and its derivatives have been developed, highlighting the importance of phosgene-free procedures. These processes involve reductive carbonylation of nitrobenzene and catalytic systems that avoid the use of toxic phosgene, contributing to safer and greener chemistry practices (Jakuš & Bojsová, 1992).
Environmental Studies
The transformation and ecotoxicity of carbamic pesticides, including those related to methyl N-{4-[2-(4-chlorophenyl)ethenesulfonamido]phenyl}-N-methylcarbamate, have been studied in aquatic environments. These studies assess the hydrolytic and photolytic cleavage of such compounds and their degradation products, evaluating their impact on various aquatic organisms. This research is crucial for understanding the environmental fate and potential hazards of carbamate pesticides (Iesce et al., 2006).
Safety And Hazards
As a research chemical, this compound is not intended for human or veterinary use1. Therefore, it should be handled with appropriate safety precautions. Specific safety data or hazard information for this compound is not available.
Future Directions
The future directions for this compound are not clear as it is a research chemical1. However, it could potentially be used in various research applications, such as the development of new pharmaceuticals or agrochemicals.
Please note that this information is based on the limited data available and may not be completely accurate or comprehensive. Always refer to the original sources for complete information1234.
properties
IUPAC Name |
methyl N-[4-[2-(4-chlorophenyl)ethenylsulfonylamino]phenyl]-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4S/c1-20(17(21)24-2)16-9-7-15(8-10-16)19-25(22,23)12-11-13-3-5-14(18)6-4-13/h3-12,19H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQNTGXDIYPFAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)NS(=O)(=O)C=CC2=CC=C(C=C2)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-{4-[2-(4-chlorophenyl)ethenesulfonamido]phenyl}-N-methylcarbamate |
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